1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with a 4-bromobenzenesulfonyl group attached. This structure is notable for its rigidity and unique three-dimensional shape, which makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentanes (BCPs), which are known to be bioisosteres for para-substituted benzene rings . BCPs have been used as a molecular scaffold in drug design due to their ability to mimic the geometry and substituent exit vectors of a benzene ring .
Mode of Action
The mode of action of 1-(4-bromobenzenesulfonyl)bicyclo[11Bcps are known to interact with their targets through non-covalent interactions . These interactions play a crucial role in molecular recognition and self-assembly, which are key processes in drug-target interactions .
Biochemical Pathways
The specific biochemical pathways affected by 1-(4-bromobenzenesulfonyl)bicyclo[11Bcps have been used in the design of drugs targeting various biochemical pathways . For example, BCP analogues have shown selective and potent activity as antagonists of the metabolic glutamate receptor mGluR1 .
Pharmacokinetics
The pharmacokinetics of 1-(4-bromobenzenesulfonyl)bicyclo[11Bcps are known to confer various beneficial properties compared with their aromatic “parents,” including enhanced solubility, membrane permeability, and reduced metabolic susceptibility . These properties can improve the bioavailability of drugs containing BCPs .
Result of Action
The specific molecular and cellular effects of 1-(4-bromobenzenesulfonyl)bicyclo[11Bcp analogues have been shown to exhibit equivalent biological activity to their parent drugs . For example, a BCP analogue of the γ-secretase inhibitor avagacestat exhibited equivalent biological activity to the parent drug .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(4-bromobenzenesulfonyl)bicyclo[11The functionalization of bcps is known to be influenced by various factors, including the electronic nature and angle between bridgehead substituents .
Future Directions
The field of BCP research is still evolving, with new challenges and directions emerging. For example, there is interest in the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . There is also a need for more versatile strategies for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane typically involves the reaction of bicyclo[1.1.1]pentane with 4-bromobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through continuous flow synthesis. This method allows for the generation of bicyclo[1.1.1]pentane on demand, which can then be derivatized into various compounds . Continuous flow processes offer advantages such as increased safety, scalability, and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Radical Reactions: The bicyclo[1.1.1]pentane core can undergo radical reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Reaction conditions vary depending on the specific transformation but often involve solvents like dichloromethane or acetonitrile and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Comparison with Similar Compounds
1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and similar compounds:
Bicyclo[1.1.1]pentane: The parent compound, which lacks the sulfonyl and bromine substituents.
1-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane: A similar compound with a methyl group instead of a bromine atom.
1-(4-chlorobenzenesulfonyl)bicyclo[1.1.1]pentane: A derivative with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties compared to other derivatives .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2S/c12-9-1-3-10(4-2-9)15(13,14)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPGXQDMLQTNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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